molecular formula C12H10N2O2 B6358735 N-(5-Hydroxy-pyridin-2-yl)-benzamide CAS No. 69634-17-9

N-(5-Hydroxy-pyridin-2-yl)-benzamide

Cat. No.: B6358735
CAS No.: 69634-17-9
M. Wt: 214.22 g/mol
InChI Key: HRDNNQNXXUJEJF-UHFFFAOYSA-N
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Description

N-(5-Hydroxy-pyridin-2-yl)-benzamide: is a chemical compound that belongs to the class of heterocyclic building blocks. It is characterized by the presence of a pyridine ring substituted with a hydroxy group at the 5-position and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Hydroxy-pyridin-2-yl)-benzamide typically involves the reaction of 5-hydroxy-2-pyridinecarboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification methods is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-(5-Hydroxy-pyridin-2-yl)-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(5-Hydroxy-pyridin-2-yl)-benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(5-Hydroxy-pyridin-2-yl)-benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and benzamide moiety allow it to form hydrogen bonds and other interactions with proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide
  • N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
  • 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide

Comparison: N-(5-Hydroxy-pyridin-2-yl)-benzamide is unique due to its specific substitution pattern and the presence of both a hydroxy group and a benzamide moiety. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.

Properties

IUPAC Name

N-(5-hydroxypyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-10-6-7-11(13-8-10)14-12(16)9-4-2-1-3-5-9/h1-8,15H,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDNNQNXXUJEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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